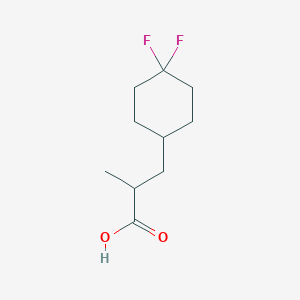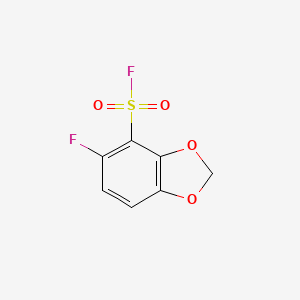![molecular formula C7H11NO5S B6603222 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid CAS No. 26924-28-7](/img/structure/B6603222.png)
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid” is a chemical compound with the CAS Number: 26924-28-7 . It has a molecular weight of 221.23 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
As mentioned earlier, “3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid” is an oil-like substance that is stored at room temperature . It has a molecular weight of 221.23 .Scientific Research Applications
Biological Activities of Derivatized D-glucans
D-Glucans, when chemically modified through derivatization processes such as sulfonylation and carboxymethylation (which relates to the carboxymethyl group in the compound ), show altered biological activities. These modifications can enhance their solubility and, consequently, their biological functions, including anticoagulant, antitumor, antioxidant, and antiviral activities. This suggests that derivatized compounds bearing similarities to "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid" could potentially have varied and significant biological applications (Kagimura et al., 2015).
Microbial Degradation of Chemicals
The environmental degradation and transformation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the compound of interest, have been studied extensively. These studies highlight the environmental fate, degradation pathways, and the formation of degradation products of such chemicals. Insights from these studies can be leveraged to understand the environmental impact and degradation mechanisms of "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid" and similar compounds (Liu & Avendaño, 2013).
Metal Sulphide Precipitation
Research on metal sulphide precipitation, which involves chemical reactions with sulphide groups similar to the sulfanyl group in the compound of interest, can provide insights into potential applications in metal recovery and environmental remediation. These processes are crucial in various industrial and environmental contexts, suggesting potential industrial applications of compounds with sulfanyl functionalities (Lewis, 2010).
Biomedical Applications of Carboxymethyl Chitosans
Carboxymethyl chitosan, with enhanced biological properties over chitosan due to carboxymethylation, has a wide range of biomedical applications, including drug delivery, bioimaging, and as biomaterials for tissue engineering. This highlights the potential biomedical relevance of chemically modified compounds, such as "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid", in similar applications (Upadhyaya et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other sulfanyl-acetamido compounds, it may interact with its targets through the formation of disulfide bonds, which can lead to changes in protein structure and function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid’s action are currently unknown due to the lack of specific information on its targets and mode of action .
properties
IUPAC Name |
2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNOXBGFQQNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
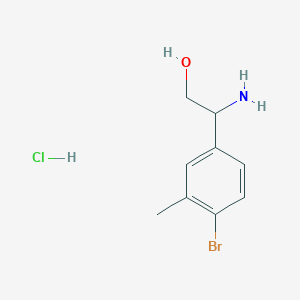
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
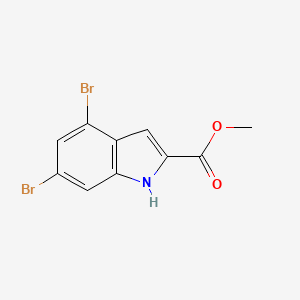
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
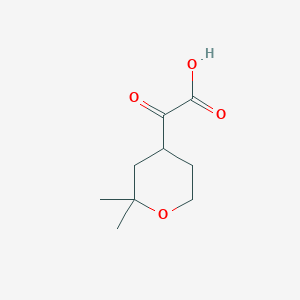
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)


